molecular formula C7H5BCl2O3 B1424302 (2,3-Dichloro-4-formylphenyl)boronic acid CAS No. 352535-89-8

(2,3-Dichloro-4-formylphenyl)boronic acid

Cat. No.: B1424302
CAS No.: 352535-89-8
M. Wt: 218.83 g/mol
InChI Key: CBQYHKZUDFPONU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Dichloro-4-formylphenyl)boronic acid is an organoboron compound with the molecular formula C7H5BCl2O3. It is characterized by the presence of two chlorine atoms and a formyl group attached to a phenyl ring, along with a boronic acid functional group.

Mechanism of Action

Target of Action

The primary target of (2,3-Dichloro-4-formylphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, which this compound participates in, affects the biochemical pathway of carbon–carbon bond formation . The downstream effects of this pathway include the synthesis of complex organic compounds .

Pharmacokinetics

It is known that the compound is solid at room temperature . Its absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on bioavailability, are areas for future research.

Result of Action

The molecular effect of this compound’s action is the formation of new carbon-carbon bonds . This leads to the creation of complex organic compounds . On a cellular level, this can contribute to various biochemical processes that rely on these compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable in an inert atmosphere and should be stored at temperatures between 2-8°C . Furthermore, it is water-soluble, which may affect its distribution in aquatic environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dichloro-4-formylphenyl)boronic acid typically involves the reaction of 2,3-dichloro-4-formylphenylboronic ester with a suitable hydrolyzing agent. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the boronic acid group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional purification steps to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dichloro-4-formylphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Carboxylic Acids: Resulting from the oxidation of the formyl group.

    Substituted Phenylboronic Acids: From nucleophilic substitution reactions.

Scientific Research Applications

(2,3-Dichloro-4-formylphenyl)boronic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

(2,3-dichloro-4-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BCl2O3/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-3,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQYHKZUDFPONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)C=O)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30698156
Record name (2,3-Dichloro-4-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352535-89-8
Record name (2,3-Dichloro-4-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,3-Dichloro-4-formylphenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(2,3-Dichloro-4-formylphenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(2,3-Dichloro-4-formylphenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(2,3-Dichloro-4-formylphenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(2,3-Dichloro-4-formylphenyl)boronic acid
Reactant of Route 6
(2,3-Dichloro-4-formylphenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.